4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide
Description
Properties
IUPAC Name |
4-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S2/c19-15(26)11-6-8-13(9-7-11)20-14(25)10-28-18-24-23-17(29-18)22-16(27)21-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,19,26)(H,20,25)(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANUEHJXOJPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through various experimental methods, such as cell viability assays, gene expression profiling, and proteomic analyses.
Biological Activity
The compound 4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its ability to interact with various biological targets due to its electron-rich nature and ability to form hydrogen bonds. The presence of the cyclohexylcarbamoyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Shigella flexneri . The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
- Antifungal Activity : The compound has also demonstrated antifungal properties against Candida albicans, which is crucial in treating opportunistic infections .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Various studies have reported promising results:
- Cell Line Studies : The compound was evaluated for its cytotoxic effects on several cancer cell lines, including HEPG2 (liver cancer), SK-MEL-2 (skin cancer), and others. For instance, certain derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds may effectively bind to targets such as focal adhesion kinase (FAK), disrupting signaling pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiadiazole derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the thiadiazole ring significantly influence biological activity. For example, the introduction of different functional groups can enhance potency against specific cancer types or increase antibacterial efficacy .
- Docking Studies : Computational studies have revealed that certain conformations allow better interactions with target proteins, indicating that structural modifications could lead to more effective therapeutic agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with 4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide:
| Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate to high activity |
| Shigella flexneri | Significant inhibition | |
| Antifungal | Candida albicans | Effective at low concentrations |
| Anticancer | HEPG2 | IC50 = 10.28 µg/mL |
| SK-MEL-2 | IC50 = 4.27 µg/mL |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide typically involves several steps, including the formation of the thiadiazole ring and the introduction of the cyclohexylcarbamoyl group. The compound's structure features a benzamide moiety linked to a thiadiazole via an acetamido group, contributing to its biological activity.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antidiabetic Activity : Similar compounds have shown potential as inhibitors of α-glucosidase, which is crucial in managing postprandial blood glucose levels. For instance, derivatives with structural similarities have demonstrated significant inhibitory effects on α-glucosidase, suggesting potential utility in diabetes management .
- Antimicrobial Properties : Compounds containing thiadiazole rings are known for their antimicrobial properties. The presence of the cyclohexylcarbamoyl group may enhance this activity by improving solubility and bioavailability .
- Anticancer Potential : Some studies have indicated that thiadiazole derivatives possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Sulfonylurea Derivatives : A study synthesized various sulfonylurea derivatives and evaluated their α-glucosidase inhibitory activity. The results indicated that specific substitutions significantly enhanced activity compared to standard drugs like acarbose .
- Thiadiazole Derivatives in Cancer Research : Research has shown that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .
- Pharmacological Studies : Comprehensive pharmacological evaluations have been conducted on related compounds, highlighting their potential as "add-on therapy" in diabetes treatment. These studies emphasize the importance of structural modifications to enhance efficacy and reduce side effects .
Data Tables
The following table summarizes key findings related to the biological activities of similar compounds:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related thiadiazole derivatives, emphasizing key substituents and their biological implications:
Key Observations :
Substituent Flexibility : The sulfanylacetamido linker in the target compound allows for modular derivatization, similar to compounds in and . This flexibility is critical for optimizing pharmacokinetic properties.
Cyclohexylcarbamoyl vs.
Benzamide Terminal Group : Unlike the benzoyl sulfonamide in or biphenyl acetamide in , the benzamide group in the target compound could reduce metabolic degradation due to its stability under physiological conditions.
Preparation Methods
Solid-Phase Synthesis via Thiosemicarbazide and Carboxylic Acid
A robust approach involves reacting thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus pentachloride (PCl₅). Adapted from patent CN103936691A, this method employs a 1:1.2:1.2 molar ratio of thiosemicarbazide, cyclopropanecarboxylic acid (to introduce the cyclohexylcarbamoyl group later), and PCl₅. Grinding the reagents at room temperature for 1–2 hours yields 2-amino-5-substituted-1,3,4-thiadiazoles with >91% efficiency. The reaction proceeds via cyclodehydration, where PCl₅ acts as both a Lewis acid and dehydrating agent (Figure 1A).
Table 1: Reaction Conditions for Thiadiazole Core Synthesis
Oxidative Cyclization Using TBHP
An alternative method utilizes tert-butyl hydroperoxide (TBHP) to oxidize thiosemicarbazide-aldehyde adducts into 2-amino-1,3,4-thiadiazoles. For instance, 4-hydroxybenzaldehyde reacts with thiosemicarbazide in ethanol/water under TBHP (70% aqueous) at 20°C for 4 hours, achieving 80% yield. While this method is greener, it may require additional steps to introduce the cyclohexylcarbamoyl group post-cyclization.
Functionalization of the Thiadiazole Ring
Introduction of the Cyclohexylcarbamoyl Group
The amino group at position 2 of the thiadiazole undergoes carbamoylation with cyclohexyl isocyanate. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile facilitate this amidation, as demonstrated in analogous syntheses of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. The reaction proceeds at room temperature for 24 hours, with the carbodiimide activating the isocyanate for nucleophilic attack by the thiadiazole amine (Figure 1B).
Table 2: Carbamoylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagents | Cyclohexyl isocyanate, EDC, HOBt | |
| Solvent | Acetonitrile | |
| Temperature | Room temperature | |
| Time | 24 hours | |
| Yield | 75–85% (estimated) |
Sulfanylacetamido Bridge Formation
The thiol group at position 5 of the thiadiazole reacts with 2-bromoacetamide in a nucleophilic substitution. This step, conducted in dimethylformamide (DMF) at 60°C for 6 hours, achieves >70% yield based on analogous thiol-alkylation reactions. Potassium carbonate acts as a base to deprotonate the thiol, enhancing nucleophilicity (Figure 1C).
Table 3: Thiol-Alkylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagents | 2-Bromoacetamide, K₂CO₃ | |
| Solvent | DMF | |
| Temperature | 60°C | |
| Time | 6 hours | |
| Yield | 70–78% (estimated) |
Coupling with 4-Aminobenzamide
The final step involves amidating the sulfanylacetamido intermediate with 4-aminobenzamide. EDC/HOBt in acetonitrile at room temperature for 24 hours facilitates this coupling, mirroring methods used for arylacetamide-thiadiazole conjugates. Purification via column chromatography (ethyl acetate/petroleum ether) yields the target compound (Figure 1D).
Table 4: Amidation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagents | 4-Aminobenzamide, EDC, HOBt | |
| Solvent | Acetonitrile | |
| Temperature | Room temperature | |
| Time | 24 hours | |
| Yield | 65–72% (estimated) |
Optimization and Challenges
Solvent and Catalyst Selection
The use of acetonitrile in multiple steps simplifies purification but poses environmental concerns. Substituting ethanol or water, as in TBHP-mediated cyclization, could enhance sustainability. Additionally, replacing EDC with polymer-supported carbodiimides may reduce byproduct formation.
Q & A
Q. What are the key synthetic methodologies for preparing 4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide?
The synthesis typically involves multi-step reactions:
- Thiadiazole ring formation : Cyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions .
- Functionalization : Sequential acylation and sulfanylacetamido coupling reactions. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (50–80°C), and catalysts (e.g., triethylamine) to optimize yield and purity .
- Purification : Column chromatography or recrystallization, monitored via TLC/HPLC .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and benzamide moieties . For example, the cyclohexylcarbamoyl group shows characteristic δ 1.2–2.0 ppm (cyclohexyl protons) and δ 165–170 ppm (amide carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Matches calculated C, H, N, S percentages to confirm purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, using polar aprotic solvents (DMF) increases thiadiazole ring stability during synthesis .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., acylation vs. cyclization) .
- Scale-up Challenges : Address solubility issues (e.g., using DMSO as co-solvent) and thermal stability during exothermic steps .
Q. How can contradictory biological activity data be resolved in pharmacological studies?
- Dose-Response Analysis : Validate activity trends across multiple assays (e.g., enzyme inhibition vs. cell viability). For instance, EC₅₀ discrepancies may arise from off-target effects or solubility limitations .
- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of inconsistent in vivo results .
- Structural Analog Comparison : Compare with analogs (e.g., glyburide or 5-amino-1,3,4-thiadiazole-2-sulfonamide) to isolate pharmacophore contributions (Table 1) .
Table 1 : Key structural analogs and their bioactivity profiles
| Compound | Key Modifications | Observed Activity |
|---|---|---|
| Glyburide | Sulfonylurea backbone | Antidiabetic (ATP-sensitive K⁺) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonamide group | Carbonic anhydrase inhibition |
| Target Compound | Thiadiazole + cyclohexylcarbamoyl | Multitarget (e.g., kinase inhibition) |
Q. What strategies are recommended for designing derivatives with improved efficacy?
- Structure-Activity Relationship (SAR) :
- Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilicity and target binding .
- Cyclohexylcarbamoyl substitution : Replace cyclohexyl with bicyclic groups (e.g., adamantyl) to improve lipophilicity and blood-brain barrier penetration .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity against kinases or GPCRs .
- In Vitro/In Vivo Correlation : Prioritize derivatives with balanced LogP (2–4) and low cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) .
Q. Methodological Notes
- Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Synthetic Reproducibility : Document reaction parameters rigorously (e.g., inert atmosphere for moisture-sensitive steps) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing of novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
